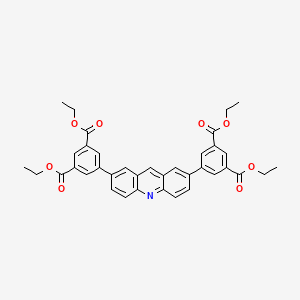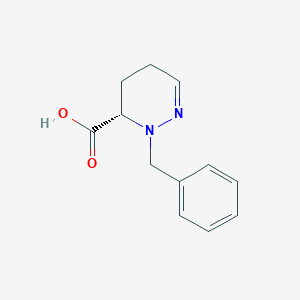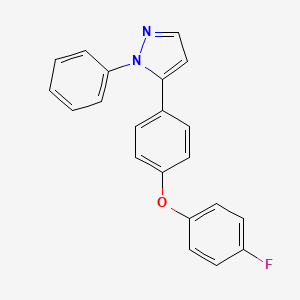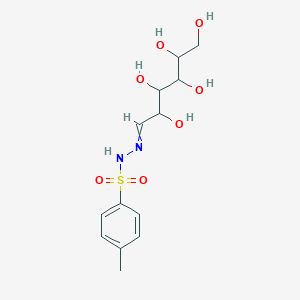
Tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves several steps. One common method includes the reaction of acridine with 3-(methoxycarbonylphenyl)boronic acid and 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and cesium fluoride (CsF) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H2O) . The resulting product is then treated with sodium hydroxide (NaOH) to yield the desired compound .
Análisis De Reacciones Químicas
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under basic conditions to form the corresponding diacid.
Substitution Reactions: The acridine core can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves its interaction with molecular targets through its acridine core. This core can intercalate with DNA, disrupting its structure and function . Additionally, the compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate can be compared to other acridine derivatives and isophthalate esters. Similar compounds include:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Isophthalic Acid Esters: Commonly used in the production of polyesters and other polymers.
The uniqueness of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate lies in its combination of the acridine core with isophthalate ester groups, providing a versatile platform for various applications .
Propiedades
Fórmula molecular |
C37H33NO8 |
|---|---|
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
diethyl 5-[7-[3,5-bis(ethoxycarbonyl)phenyl]acridin-2-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C37H33NO8/c1-5-43-34(39)28-15-24(16-29(20-28)35(40)44-6-2)22-9-11-32-26(13-22)19-27-14-23(10-12-33(27)38-32)25-17-30(36(41)45-7-3)21-31(18-25)37(42)46-8-4/h9-21H,5-8H2,1-4H3 |
Clave InChI |
QEMIQDLRKGRXMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC(=C5)C(=O)OCC)C(=O)OCC)N=C3C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)

